Ethyl cyano(4-methylcycloheptyl)acetate
Description
Ethyl cyano(4-methylcycloheptyl)acetate (CAS: 5452-85-7) is an organic compound with the molecular formula C₁₃H₂₁NO₂ and the SMILES notation CCOC(=O)C(C#N)C1CCCC(CC1)C . It features an ethyl ester backbone, a cyano group (-CN), and a 4-methylcycloheptyl substituent. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The compound is cataloged in databases such as DTXSID50280895 and has an InChIKey MLKBVLYMGYYCCS-UHFFFAOYSA-N .
Properties
CAS No. |
5452-85-7 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(4-methylcycloheptyl)acetate |
InChI |
InChI=1S/C13H21NO2/c1-3-16-13(15)12(9-14)11-6-4-5-10(2)7-8-11/h10-12H,3-8H2,1-2H3 |
InChI Key |
MLKBVLYMGYYCCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1CCCC(CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cyano(4-methylcycloheptyl)acetate can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further reacted with 4-methylcycloheptanone under basic conditions to yield the desired compound.
Fischer Esterification: Cyanoacetic acid can be esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate can be reacted with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano(4-methylcycloheptyl)acetate undergoes various types of chemical reactions:
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form substituted alkenes.
Substitution Reactions: The nitrile group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves the use of a base like piperidine and an aldehyde or ketone.
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Condensation Reactions: Substituted alkenes.
Substitution Reactions: Various substituted nitriles.
Hydrolysis: Cyanoacetic acid and ethanol.
Scientific Research Applications
Ethyl cyano(4-methylcycloheptyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl cyano(4-methylcycloheptyl)acetate involves its reactivity at the nitrile and ester functional groups. The compound can undergo nucleophilic addition at the nitrile group and nucleophilic substitution at the ester group. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which activates the adjacent methylene group for various condensation reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Ethyl cyano(4-methylcycloheptyl)acetate belongs to the broader class of ethyl cyanoacetate derivatives, which share the core structure NC-CH₂-COOCH₂CH₃ but differ in substituent groups. Key analogs include:
Key Observations :
Physical and Chemical Properties
Solubility and Stability
- This compound: Limited solubility in polar solvents (e.g., water) due to the hydrophobic cycloheptyl group; soluble in DMSO and ethyl acetate .
- Ethyl cyanoacetate (ECYA): More polar and soluble in methanol and acetonitrile .
- Ethyl 2-(4-cyanophenyl)acetate: Higher solubility in organic solvents like ethyl acetate compared to cycloheptyl analogs .
Thermal Stability
Environmental and Toxicological Profiles
- Biodegradation: ECYA undergoes ester cleavage followed by metabolite degradation . The cycloheptyl group in this compound may prolong environmental persistence due to reduced microbial accessibility .
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